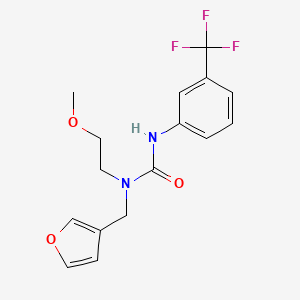

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea" is a derivative of furan and urea, which are both significant in medicinal chemistry. Furan derivatives have been extensively studied for their potential in drug development due to their diverse biological activities. The presence of a trifluoromethylphenyl group in the compound suggests potential for enhanced biological activity, as fluorine atoms can significantly influence the biological properties of pharmaceuticals .

Synthesis Analysis

The synthesis of furan-urea derivatives typically involves the coupling of furfural with urea. For instance, the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea was achieved by coupling purified furfural with urea . Although the specific synthesis of "1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea" is not detailed in the provided papers, similar methods could be applied, possibly involving the use of methoxyethyl and trifluoromethylphenyl substituents in the reaction scheme.

Molecular Structure Analysis

The molecular structure of furan-urea derivatives has been characterized using various spectroscopic techniques, including IR spectroscopy, GC-MS, FTIR, and NMR . X-ray single crystal diffraction analyses have also been used to corroborate the molecular and crystal structure of these compounds, revealing strong intramolecular hydrogen bonds and a variety of intermolecular interactions that contribute to their supramolecular architectures .

Chemical Reactions Analysis

The chemical reactivity of furan-urea derivatives can be influenced by the presence of substituents on the furan ring and the urea moiety. The papers provided do not detail specific reactions for "1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea," but studies on similar compounds have shown that they can exhibit bioactivity against various pathogens, suggesting that they can participate in biological interactions and potentially serve as pharmacophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-urea derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and the specific arrangement of substituents can affect properties such as solubility, melting point, and stability. The trifluoromethyl group, in particular, is known to increase the lipophilicity of compounds, which can be advantageous for drug absorption and distribution . The exact properties of "1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea" would need to be determined experimentally, but insights can be drawn from related studies on furan-urea derivatives .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study by Bazhin et al. (2015) introduced new synthetic routes to trifluoromethylated N-heterocycles based on condensations of 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one with bifunctional N-nucleophiles, leading to the production of various derivatives including pyrazoles, pyrazolines, and isoxazolines (Bazhin et al., 2015).

Bioactivity and Medicinal Applications

- Research by Donlawson et al. (2020) synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and evaluated its bioactivity against pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus, demonstrating its potential for various medicinal purposes (Donlawson et al., 2020).

Molecular and Solid State Structure

- Rahmani et al. (2017) conducted synthesis and characterization of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, providing insights into the molecular and solid-state structure of furan-derived compounds through X-ray powder diffraction and DFT studies (Rahmani et al., 2017).

Chemical Reactions and Methodologies

- The work by Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, highlighting efficient synthetic methodologies for creating complex molecules (Reddy et al., 2012).

Pharmacological Investigations

- Azam et al. (2012) synthesized 1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives as part of their efforts to discover novel antiparkinsonian agents, providing insights into the synthesis and molecular modeling studies of thiazolyl urea derivatives (Azam et al., 2012).

Propriétés

IUPAC Name |

1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O3/c1-23-8-6-21(10-12-5-7-24-11-12)15(22)20-14-4-2-3-13(9-14)16(17,18)19/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENFAEWLSXHXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)

amino}-2-methylpropanoate](/img/structure/B2509090.png)